molecular formula C13H11Cl2N3O2 B13976599 Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate

Cat. No.: B13976599
M. Wt: 312.15 g/mol
InChI Key: NYLYROUBMPWFTQ-UHFFFAOYSA-N
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Description

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate is a chemical compound with the molecular formula C13H10Cl2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoate ester linked to a dichloropyrimidine moiety through an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate typically involves the reaction of 2,5-dichloropyrimidine-4-amine with ethyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions may include heating and stirring to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The amino group in the compound can participate in condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, benzoates, and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-chloropyrimidin-4-yl)amino)benzoate
  • Ethyl 2-((2,5-difluoropyrimidin-4-yl)amino)benzoate
  • Ethyl 2-((2,5-dibromopyrimidin-4-yl)amino)benzoate

Uniqueness

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate is unique due to the presence of two chlorine atoms on the pyrimidine ring, which can significantly influence its reactivity and biological activity. The dichloropyrimidine moiety provides distinct electronic and steric properties compared to other halogenated derivatives, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C13H11Cl2N3O2/c1-2-20-12(19)8-5-3-4-6-10(8)17-11-9(14)7-16-13(15)18-11/h3-7H,2H2,1H3,(H,16,17,18)

InChI Key

NYLYROUBMPWFTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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